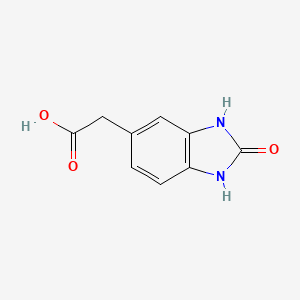

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)4-5-1-2-6-7(3-5)11-9(14)10-6/h1-3H,4H2,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFRCZCYWOFYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597271 | |

| Record name | (2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-51-9 | |

| Record name | (2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with a precursor containing an ortho-substituted aniline derivative bearing an acetic acid side chain. AIBN generates free radicals under reflux conditions in 1-propanol, initiating a cascade reaction that cyclizes the aniline moiety into the benzodiazole ring. Hypophosphorous acid (H₃PO₂) serves as a reducing agent, while triethylamine (Et₃N) neutralizes acidic byproducts.

Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | Reflux (~97°C for 1-propanol) |

| Reaction Time | 6–8 hours |

| Solvent | 1-Propanol |

| Radical Initiator | AIBN (1–2 mol%) |

| Reducing Agent | Hypophosphorous Acid (1.5 equiv) |

| Base | Triethylamine (2.0 equiv) |

Yield and Byproduct Analysis

This method typically achieves yields of 65–75%, with the major byproduct being the over-reduced 2,3-dihydrobenzimidazole derivative. Purification involves recrystallization from ethanol-water mixtures, followed by column chromatography using silica gel and ethyl acetate/hexane eluents.

Acid-Catalyzed Cyclization and Hydrolysis

An alternative route involves acid-catalyzed cyclization of a pre-functionalized precursor, followed by hydrolysis to yield the target compound. This method is advantageous for its simplicity and compatibility with acid-stable substrates.

Synthetic Procedure

A tetrahydrofuran (THF) solution of the precursor (e.g., 2-(2-aminophenyl)acetic acid ethyl ester) is treated with concentrated hydrochloric acid (HCl) at 40–50°C. The acid catalyzes both the cyclization of the benzodiazole ring and the hydrolysis of the ester group to the carboxylic acid. After 2 hours, the mixture is quenched with water, and the product is isolated via filtration.

Optimized Conditions

- Catalyst : 12 M HCl (10% v/v)

- Temperature : 40–50°C

- Reaction Time : 2 hours

- Workup : Filtration and drying under vacuum

Scalability and Modifications

This method scales efficiently to multigram quantities, with reported yields of 70–80%. Modifications include substituting THF with dichloromethane (DCM) for improved solubility of hydrophobic precursors.

Oxalyl Chloride-Mediated Synthesis

A third approach, adapted from oxamic acid syntheses, employs oxalyl chloride to form the benzodiazole ring while introducing the acetic acid moiety.

Stepwise Reaction Sequence

- Coupling Reaction : Aniline derivatives react with oxalyl chloride in dichloromethane (DCM) at 0°C, forming an intermediate oxalamate ester.

- Hydrolysis : The ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture, yielding the free carboxylic acid.

Critical Steps

- Temperature Control : Maintaining 0°C during oxalyl chloride addition prevents side reactions.

- Purification : Acidification with HCl precipitates the product, which is extracted with ethyl acetate.

Yield and Scope

Yields range from 60–70%, with electron-donating substituents on the aniline ring enhancing reaction efficiency. Meta-substituted derivatives require extended reaction times (8–10 hours).

Industrial-Scale Production

Industrial synthesis of this compound emphasizes cost-effectiveness and environmental sustainability.

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance heat transfer and reduce reaction times. A typical setup involves:

- Reactant Feed : Precursor and AIBN in 1-propanol, fed at 5 L/min.

- Residence Time : 30 minutes at 100°C.

- In-Line Purification : Centrifugal separators remove byproducts, achieving >90% purity without chromatography.

Solvent and Reagent Optimization

- Solvent Recycling : 1-Propanol is recovered via distillation, reducing waste.

- Alternative Initiators : Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) replaces AIBN in some protocols, lowering toxicity.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Radical Cyclization | 65–75 | Moderate | 120–150 | Medium (AIBN waste) |

| Acid-Catalyzed | 70–80 | High | 90–110 | Low (HCl recovery) |

| Oxalyl Chloride | 60–70 | Low | 140–170 | High (chloride waste) |

| Industrial Flow | 80–85 | Very High | 70–90 | Low (solvent reuse) |

The acid-catalyzed method balances yield and cost, while industrial flow systems excel in scalability. Radical-initiated routes remain valuable for research-scale diversity-oriented synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive sites:

-

Benzimidazolone core : The fused aromatic system allows electrophilic substitution and redox reactions.

-

Acetic acid moiety : The carboxylic acid group participates in typical acid-derived reactions (e.g., esterification, amidation).

Oxidation

The benzimidazolone ring undergoes oxidation under strong conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Products : Formation of N-oxides or hydroxylated derivatives, though specific products for this compound remain uncharacterized in literature .

Reduction

The ketone group in the 2-oxo position can be reduced:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Conversion to 2,3-dihydro-1H-benzimidazole derivatives .

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation or nitration:

-

Reagents : Halogens (Cl₂, Br₂) in presence of Lewis acids (e.g., FeCl₃).

-

Position : Substitution occurs at the para or meta positions relative to the acetic acid group due to electronic effects .

Nucleophilic Substitution

The acetic acid side chain can be functionalized:

Condensation and Conjugation Reactions

The carboxylic acid group facilitates conjugation with amines or other nucleophiles:

-

Amide Formation : Reacts with amines (e.g., 2-chlorophenylacetamide) using coupling agents like EDC/HOBt to form bioactive conjugates .

-

Tetrazole Synthesis : Reaction with nitriles and sodium azide yields tetrazole derivatives (e.g., compound 19 in MDPI study) .

Key Reaction Pathways and Products

Mechanistic Insights

-

Amide Coupling : The acetic acid group activates via mixed anhydride intermediates, enabling nucleophilic attack by amines .

-

Tetrazole Formation : Involves [2+3] cycloaddition between nitriles and azides, catalyzed by Lewis acids .

Challenges and Limitations

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing in substituents, heterocyclic systems, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Key Features | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid (Target) | 90417-51-9 | C₉H₈N₂O₃ | Benzimidazole core, acetic acid substituent | 192.17 |

| 5-[(5-Chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid (CIW) | - | C₁₇H₁₁ClN₂O₅ | Chloro-substituted indole, benzodioxole ring | 358.73 |

| 2-(1,3-Benzodioxol-5-yl)-2-oxoacetic acid | 62396-98-9 | C₉H₆O₅ | Benzodioxole ring, α-keto acid group | 194.14 |

| 1-(2-Bromophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | - | C₁₄H₉BrN₂O₃ | Bromophenyl substitution, carboxylic acid at position 5 | 333.14 |

| (5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid | 37959-19-6 | C₁₀H₉N₃O₃ | Pyrazole ring fused with pyridine, keto group | 219.20 |

Electronic and Reactivity Differences

- Benzimidazole vs. Benzodiazepine/Benzodioxole Cores : The target compound’s benzimidazole core promotes stronger hydrogen bonding compared to benzodiazepines (e.g., lorazepam acetate, CAS: 2848-96-6) or benzodioxoles (e.g., CIW), which exhibit altered resonance due to oxygen-containing heterocycles .

- The α-keto group in 2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid introduces electrophilic reactivity, unlike the acetic acid group in the target compound .

Biological Activity

Overview

2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid, a derivative of benzodiazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological effects, including antimicrobial and anticancer properties. Its unique structure allows it to interact with specific molecular targets, leading to diverse biological outcomes.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid |

| CAS Number | 90417-51-9 |

| PubChem CID | 19002737 |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzymatic activity and influence various signaling pathways. For instance, it may inhibit enzymes that are crucial for microbial growth, thereby exhibiting antimicrobial properties .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. The mechanism involves the inhibition of bacterial enzymes essential for cell wall synthesis and metabolic processes. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The compound's ability to interfere with cancer cell proliferation highlights its potential as a therapeutic agent in oncology .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent activity compared to standard antibiotics .

Evaluation of Anticancer Potential

In a separate investigation focusing on prostate cancer cells, the compound was tested for its ability to inhibit cell growth. Results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound effectively induces apoptosis via mitochondrial pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| 2-(2-fluoro-2,3-dihydrobenzodiazol-5-yl)acetic acid | Enhanced antimicrobial effects | MIC: 16 µg/mL |

| Benzimidazole derivatives | Variable anticancer activity | IC50: 20 µM |

| Standard Antibiotics (e.g., Penicillin) | Established efficacy | MIC: <1 µg/mL |

Q & A

Q. What are the recommended synthetic routes for 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as substituted benzimidazole derivatives. For example, benzimidazole scaffolds are formed via condensation of o-phenylenediamine derivatives with carbonyl-containing compounds under acidic or thermal conditions. A common method involves reacting 2-aminophenol analogs with acetic acid derivatives (e.g., methyl acetoacetate) in the presence of an acid catalyst, followed by oxidation to introduce the oxo group . Key reaction parameters include:

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst : Lewis acids (e.g., ZnCl₂) or protic acids (e.g., H₂SO₄) accelerate ring closure. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the pure compound .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Confirm the structure using:

- ¹H/¹³C NMR : Key signals include the benzodiazole aromatic protons (δ 6.8–7.5 ppm) and the acetic acid side chain (δ 3.4–3.8 ppm for CH₂, δ 12.1 ppm for COOH) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the oxo and benzodiazole moieties .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., 220.06 g/mol for C₁₀H₈N₂O₃) .

Q. What are the critical solubility and stability considerations for handling this compound in vitro?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–20 mg/mL). Prepare stock solutions in DMSO for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation occurs above 40°C or in aqueous solutions at pH > 8 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) often arise from:

- Assay Conditions : Variations in buffer pH, ionic strength, or temperature (e.g., pH 7.4 vs. 6.8 alters protonation states of active sites) .

- Impurity Profiles : By-products from incomplete purification (e.g., unreacted precursors) may interfere with activity. Validate purity via HPLC (>95%) before testing .

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets (e.g., kinases or receptors)?

Computational docking studies suggest:

- The benzodiazole ring participates in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets).

- The acetic acid moiety forms hydrogen bonds with catalytic lysine or serine residues . Experimental validation via site-directed mutagenesis (e.g., mutating Lys123 to Ala in target enzymes) can confirm binding interactions .

Q. How can researchers address low yield in scale-up synthesis for preclinical studies?

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (yield increases from 65% to 82% reported in similar benzimidazole derivatives) .

- Microwave-Assisted Synthesis : Reduces reaction time (from 12 h to 2 h) and enhances regioselectivity .

- By-Product Recycling : Unreacted precursors can be recovered via acid-base extraction .

Q. What computational methods are suitable for predicting the compound’s reactivity and metabolic pathways?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .

- ADMET Prediction Tools (e.g., SwissADME) : Estimate metabolic stability (CYP450 interactions) and toxicity (AMES test parameters) .

- Molecular Dynamics Simulations : Model binding kinetics with targets (e.g., 100-ns simulations to assess ligand-protein stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.